molecular formula C6H6F2N2 B2667842 3-(Difluoromethyl)pyridin-2-amine CAS No. 878804-93-4

3-(Difluoromethyl)pyridin-2-amine

Cat. No.: B2667842
CAS No.: 878804-93-4
M. Wt: 144.125
InChI Key: ANDIJFDISUBYSA-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)pyridin-2-amine is a useful research compound. Its molecular formula is C6H6F2N2 and its molecular weight is 144.125. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(difluoromethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2/c7-5(8)4-2-1-3-10-6(4)9/h1-3,5H,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANDIJFDISUBYSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways

Synthetic Routes to the 3-(Difluoromethyl)pyridin-2-amine Scaffold

The construction of the core 3-(difluoromethyl)pyridine structure is a key challenge, addressed by various innovative synthetic strategies.

De novo synthesis, or the construction of the pyridine (B92270) ring from non-cyclic precursors, offers a direct route to specifically substituted pyridines. While classical methods like the Hantzsch synthesis are foundational, contemporary approaches focus on incorporating fluorinated groups during the ring-forming process. illinois.edu One modern strategy involves a one-pot C-H alkenylation, electrocyclization, and aromatization sequence using α,β-unsaturated imines and alkynes to create highly substituted pyridines. nih.gov

A more recent and highly relevant strategy for the regioselective introduction of a difluoromethyl group at the meta-position (C-3) of a pyridine ring has been developed. uni-muenster.de This method circumvents the challenges of direct difluoromethylation on an inert pyridine ring by employing a temporary dearomatization strategy. uni-muenster.dethieme-connect.com The pyridine is first activated by reacting with reagents like dimethylacetylenedicarboxylate (DMAD) and methyl pyruvate to form a bench-stable oxazino-pyridine intermediate. thieme-connect.com This dearomatized intermediate then readily reacts with a suitable difluoromethyl radical source, such as 2,2-difluoro-2-iodo-1-phenylethan-1-one, to install the CF2H group. A final rearomatization step yields the meta-difluoromethylated pyridine. uni-muenster.dethieme-connect.com This technique is notable for its precision and its applicability to the late-stage functionalization of complex molecules. uni-muenster.de

StrategyDescriptionKey IntermediatesPosition Selectivity
C-H Alkenylation/ElectrocyclizationOne-pot sequence involving α,β-unsaturated imines and alkynes.Azatriene, DihydropyridineDependent on precursors
Temporary DearomatizationActivation of the pyridine ring followed by radical difluoromethylation and rearomatization.Oxazino-pyridineControllable meta- or para-

Ring closure reactions build the heterocyclic core from one or more acyclic components, often designed to carry the required substituents.

A scalable and efficient five-step, two-pot synthesis has been demonstrated for the isomeric compound, 4-(difluoromethyl)pyridin-2-amine (B599231), starting from the readily available precursor 2,2-difluoroacetic anhydride. acs.org This methodology provides a strong precedent for the synthesis of the 3-substituted isomer. The process begins with the reaction of 2,2-difluoroacetic anhydride with a vinyl ether to form an enone, which is not isolated. This intermediate is then reacted with cyanide to produce a key nitrile intermediate, (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile. acs.org

This nitrile undergoes a series of transformations in a one-pot procedure. First, it is treated with O-methylhydroxylamine hydrochloride, followed by the addition of hydrobromic acid in acetic acid, which facilitates the crucial ring closure to form the pyridine scaffold. The final step involves reduction with zinc to yield the target aminopyridine. acs.org This chromatography-free process highlights a practical and economical route for producing difluoromethylated aminopyridines on a large scale. acs.org

Table 1: Key Steps in Ring Closure from 2,2-Difluoroacetic Anhydride (for 4-CF2H isomer)

Step Reagents Intermediate/Product Purpose
1 2,2-Difluoroacetic anhydride, Vinyl ether Enone Initial C-C bond formation
2 Cyanide source (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile Formation of key nitrile precursor
3 O-methylhydroxylamine HCl Methoxyimino-pentanenitrile Preparation for cyclization
4 HBr in Acetic Acid 4-(Difluoromethyl)-N-methoxy-pyridin-2-amine Pyridine ring closure

The condensation of β-enamino derivatives with α,β-unsaturated carbonyl compounds represents a powerful and versatile method for constructing substituted pyridine rings, often referred to as a [3+3] condensation. illinois.edu In this approach, the enamine provides a three-atom fragment (N-C-C), which reacts with a three-carbon fragment from an enone or a related species.

For the synthesis of a 3-difluoromethyl pyridine, this strategy would hypothetically involve the reaction of a β-enamino ketone or ester with a difluoromethyl-containing three-carbon component, such as a difluoromethyl-α,β-ynone or a related β-heteroatomic enone. These reactions are workhorses in pyridine synthesis due to their reliability and ability to create tetrasubstituted pyridines. illinois.edu While specific examples employing difluoromethyl-α,β-ynones for this purpose are not prominently documented, the general applicability of this synthetic disconnection makes it a plausible and direct route to the target scaffold.

This synthetic approach involves the initial synthesis of a 3-(difluoromethyl)pyridine ring, which is subsequently functionalized with an amino group at the C-2 position. The key precursor for this strategy is a 2-halo-3-(difluoromethyl)pyridine.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. wikipedia.org The reaction couples an aryl or heteroaryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. wikipedia.orgjk-sci.com This method is highly valued for its broad substrate scope and functional group tolerance, largely replacing harsher classical methods. wikipedia.org

The synthesis of this compound can be achieved from a precursor such as 2-chloro-3-(difluoromethyl)pyridine using this methodology. A formal synthesis for the related 4-(difluoromethyl)pyridin-2-amine has been reported via the Buchwald-Hartwig amination of 2-chloro-4-(difluoromethyl)pyridine with tert-butyl carbamate, followed by deprotection of the Boc group. acs.org

The catalytic cycle of the Buchwald-Hartwig amination involves several key steps:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (e.g., 2-chloro-3-(difluoromethyl)pyridine) to form a Pd(II) complex. jk-sci.com

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base facilitates its deprotonation to form a palladium amido complex. jk-sci.com

Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium amido complex, yielding the aminated pyridine product and regenerating the Pd(0) catalyst. wikipedia.orgjk-sci.com

The choice of ligand is critical for reaction efficiency, especially with challenging substrates like electron-rich or sterically hindered heteroaryl chlorides. jk-sci.com Bulky, electron-rich phosphine ligands such as Xantphos, BINAP, and DPPF are commonly employed to facilitate the reaction. jk-sci.comnih.gov

Table 2: Components of a Typical Buchwald-Hartwig Amination

Component Function Examples
Palladium Source Catalyst Pd(OAc)₂, Pd₂(dba)₃
Ligand Stabilizes catalyst, facilitates key steps Xantphos, BINAP, RuPhos, BrettPhos
Base Deprotonates the amine NaOt-Bu, Cs₂CO₃, K₂CO₃
Amine Source Provides the amino group Ammonia equivalents (e.g., LiN(TMS)₂), protected amines (e.g., t-butyl carbamate), primary/secondary amines

Amination Strategies for Pyridine Derivatives.

Phosphonium Salt-Mediated Amination

A significant strategy for the amination of pyridines involves the use of phosphonium salt intermediates. nih.govdigitellinc.com This method provides a pathway for the direct conversion of pyridine C-H bonds into C-N bonds, offering a distinct regioselectivity compared to other amination techniques. nih.gov The process is initiated by the conversion of the pyridine heterocycle into a phosphonium salt. This activation step is followed by a reaction with an amine source, such as sodium azide, to yield versatile iminophosphorane derivatives. nih.gov These intermediates can then be transformed into various nitrogen-containing functional groups, making this a valuable tool for medicinal chemists. nih.gov

The reaction demonstrates broad applicability, proving effective for a range of substituted pyridines, diazines, and even complex pharmaceutical molecules in late-stage functionalization. nih.gov A key advantage of this phosphorus-mediated strategy is its precise regioselectivity, which often differs from methods that rely on halogenated azaarenes. nih.gov For instance, while some methods might favor amination at the 2-position, the phosphonium salt approach can selectively functionalize the 4-position. nih.gov

The general scheme for this transformation can be summarized as follows:

StepDescriptionReagentsProduct
1Formation of Phosphonium SaltPyridine, PhosphinePyridylphosphonium Salt
2AminationSodium AzideIminophosphorane
3Hydrolysis/Further ReactionWater or other reagentsAminopyridine

This methodology underscores the utility of activating otherwise inert C-H bonds to forge new carbon-nitrogen bonds, a crucial transformation in the synthesis of many biologically active compounds.

Regioselective Introduction of the Difluoromethyl Group

The introduction of a difluoromethyl (CF2H) group into a pyridine ring is of high interest in medicinal and agricultural chemistry, as this moiety can serve as a bioisostere for alcohol, thiol, and amine groups. thieme-connect.com Direct C-H difluoromethylation is an economically efficient approach, but achieving regioselectivity, particularly at the meta-position, has been a significant challenge. researchgate.netresearchgate.netnih.gov Recent advancements have provided novel strategies to control the position of difluoromethylation on the pyridine ring. researchgate.netresearchgate.netnih.gov

Site-Selective Meta- and Para-Difluoromethylation of Pyridines

A recently developed strategy enables the switchable, site-selective C-H difluoromethylation of pyridines at either the meta- or para-positions. researchgate.netuni-muenster.de This method relies on the use of oxazino-pyridine intermediates, which are readily accessible from pyridines. researchgate.netnih.gov Under basic conditions, these intermediates exhibit nucleophilic character at the β- and δ-positions, allowing for a radical-based meta-C-H difluoromethylation. researchgate.net

Conversely, by treating the oxazino-pyridines with acid, they can be transformed in situ into pyridinium salts. researchgate.netnih.gov This change in the electronic nature of the substrate directs the difluoromethylation to the para-position. researchgate.netnih.gov This switchable reactivity provides a powerful tool for accessing different regioisomers from a common intermediate. researchgate.net The mild reaction conditions are also suitable for the late-stage functionalization of complex, pyridine-containing drugs. nih.gov

PositionIntermediateConditions
metaOxazino-pyridineRadical Process
paraPyridinium SaltAcid Treatment
Dearomatisation Strategies for Regioselective Difluoromethylation

The challenge of functionalizing the inherently electron-deficient pyridine ring can be overcome through temporary dearomatisation. uni-muenster.denih.gov This strategy involves converting the pyridine into a more reactive, electron-rich intermediate, which can then undergo electrophilic substitution before rearomatization restores the pyridine ring. researchgate.net The formation of bench-stable oxazino-pyridine intermediates is a prime example of this approach. thieme-connect.comresearchgate.net These dearomatized intermediates are generated from the reaction of pyridines with reagents like dimethylacetylenedicarboxylate (DMAD) and methyl pyruvate (MP). thieme-connect.comresearchgate.net The resulting dienamine-type structure is susceptible to reaction with electrophilic or radical difluoromethylating agents at the C3 position, leading to meta-functionalized pyridines after rearomatization. researchgate.netresearchgate.net This dearomatization-rearomatization sequence provides a redox-neutral pathway for the versatile functionalization of pyridines. thieme-connect.comresearchgate.net

Transition Metal-Catalyzed Difluoromethylation

Transition metal catalysis offers a powerful and versatile platform for the formation of C-CF2H bonds. researchgate.net Various metals have been employed to catalyze the difluoromethylation of (hetero)arenes, providing alternative pathways to direct C-H functionalization or cross-coupling reactions. researchgate.netrsc.org

Copper-mediated cross-coupling reactions are a viable method for forming C(sp2)–CF2H bonds. researchgate.net While the generation and stabilization of CuCF2H species have been challenging, recent advances have enabled the development of effective copper-catalyzed difluoromethylation protocols. researchgate.netacs.org These methods often involve the use of a nucleophilic CF2H source that can engage with a copper catalyst and an aryl electrophile. researchgate.net Pyridine-containing substrates can participate in these reactions, allowing for the introduction of a difluoromethyl group at a pre-functionalized position on the ring. nih.govamanote.com The efficiency and selectivity of these reactions can be influenced by the choice of ligands on the copper center. acs.org

Nickel catalysis has emerged as a robust tool for cross-electrophile coupling reactions, which are particularly useful for forming C-C bonds under reductive conditions. researchgate.netthieme-connect.comresearchgate.net In the context of difluoromethylation, this approach involves the coupling of a (hetero)aryl electrophile with a difluoromethyl electrophile. nih.gov A notable example is the nickel-catalyzed reductive cross-coupling between aryl iodides and difluoromethyl 2-pyridyl sulfone (2-PySO2CF2H). researchgate.netacs.org This reaction proceeds through the selective cleavage of the C(sp2)-S bond and enables the formation of a C(sp2)-C(sp2) bond, demonstrating novel reactivity for the 2-PySO2CF2H reagent. researchgate.netacs.org This method provides facile access to difluoromethylated biaryls under mild conditions without the need for pre-generation of organometallic reagents. researchgate.netacs.org More recently, this strategy has been extended to the coupling of (hetero)aryl bromides with difluoromethyl 2-pyridyl sulfone, further expanding the scope of this transformation. nih.gov Mechanistic studies suggest the involvement of a •CF2H radical. nih.gov

Iron-Catalyzed Cross-Coupling Protocols

Iron, being an inexpensive and abundant metal, has emerged as a sustainable catalyst for cross-coupling reactions. Iron-catalyzed protocols provide a facile pathway to difluoromethylated arenes. One prominent method involves the cross-coupling of arylzinc reagents with difluoromethyl 2-pyridyl sulfone, which proceeds via selective C–S bond cleavage. nih.govcas.cnacs.org This reaction utilizes a bench-stable sulfone reagent and is effective at low temperatures, accommodating a variety of functional groups. nih.govcas.cn

Another effective ligand-less approach uses iron salts like FeCl₃ or Fe(acac)₃ to catalyze the cross-coupling of Grignard reagents with difluoroiodomethane. nih.gov This protocol is rapid, typically completing within 30 minutes at -20 °C, and provides aromatic difluoromethyl products in good yields without the need for complex or sterically demanding ligands. nih.gov

Table 1: Iron-Catalyzed Difluoromethylation Reactions

Catalyst Aryl Source Difluoromethyl Source Key Features
Fe(acac)₃ Arylzincs Difluoromethyl 2-pyridyl sulfone Low temperature, selective C-S cleavage. nih.govcas.cn
FeCl₃ or Fe(acac)₃ Grignard reagents Difluoroiodomethane Ligand-less, rapid reaction time. nih.gov
Visible-Light-Driven Difluoromethylation

Visible-light photoredox catalysis offers a mild and efficient alternative for C-H difluoromethylation. acs.org These methods often proceed under catalyst-free conditions, using light to initiate the formation of difluoromethyl radicals from a suitable precursor. researchgate.net For instance, [bis(difluoroacetoxy)iodo]benzene has been employed as a difluoromethylation reagent for the direct C-H functionalization of quinoxalin-2(1H)-ones under visible light. researchgate.net

This strategy has been successfully applied to a range of electron-rich N-, O-, and S-containing heteroarenes. acs.org Another approach involves the use of S-(difluoromethyl)diarylsulfonium salt as a difluoromethyl radical precursor under photoredox catalysis to functionalize isocyanides, leading to a variety of difluoromethylated phenanthridines and isoquinolines. nih.gov These light-driven methods are advantageous for their operational simplicity and compatibility with a broad range of functional groups. acs.org

Table 2: Examples of Visible-Light-Driven Difluoromethylation

Substrate Type Difluoromethyl Source Catalyst/Conditions Outcome
Quinoxalin-2(1H)-ones [bis(difluoroacetoxy)iodo]benzene Visible light, catalyst-free. researchgate.net C3-difluoromethylated products. researchgate.net
Electron-rich heteroarenes Various Visible light, photoredox catalyst. acs.org Direct C-H difluoromethylation. acs.org
Isocyanides S-(Difluoromethyl)diarylsulfonium salt Visible light, photoredox catalyst. nih.gov Difluoromethylated phenanthridines. nih.gov

N-Difluoromethylation Strategies

Directly attaching a difluoromethyl group to a nitrogen atom (N-difluoromethylation) is a key strategy for modifying amines, amides, and heterocyclic compounds.

Using Difluorocarbene Sources

Difluorocarbene (:CF₂) is a versatile and highly reactive intermediate for introducing the CF₂H group. cas.cn It can be generated from various precursors, such as diethyl bromodifluoromethylphosphonate, which liberates difluorocarbene upon reaction with a fluoride (B91410) ion. acs.orgresearchgate.net This method is effective for the chemoselective N-difluoromethylation of tertiary amines. acs.orgresearchgate.net Another precursor, difluoromethylene phosphobetaine (Ph₃P⁺CF₂CO₂⁻), generates difluorocarbene through decarboxylation under neutral conditions, enabling the N-difluoromethylation of heterocycles in high yields without requiring a base. rsc.orgrsc.org The reaction of difluorocarbene with an amine nucleophile, followed by protonation, yields the N-difluoromethylated product. cas.cnresearchgate.net

Atom Recombination of Difluorocarbene

A novel and unconventional reaction pathway for difluorocarbene involves its "atom recombination." chinesechemsoc.orgchinesechemsoc.org In this process, difluorocarbene acts simultaneously as both a C1 synthon and a fluorinating agent, which is a departure from its traditional role of simply transferring a CF₂ unit. chinesechemsoc.orgresearcher.life This unique reactivity has been demonstrated in the catalyst-free synthesis of 3-fluorinated oxindoles from 2-aminoarylketones. chinesechemsoc.orgchinesechemsoc.org The proposed mechanism involves the nucleophilic capture of :CF₂ by the amine, followed by an intramolecular reaction of the resulting difluorocarbanion with the ketone and a subsequent rearrangement of an epoxide intermediate. chinesechemsoc.orgchinesechemsoc.org

N-Difluoromethyl Amide and Carbamate Synthesis

The synthesis of N-difluoromethyl amides and carbamates has been a challenge, with early methods involving difluorocarbene showing low yields and lack of selectivity. nih.govd-nb.infoacs.org A significant advancement is a synthetic strategy that relies on N-CF₂H carbamoyl fluorides as versatile building blocks. nih.govd-nb.infochemistryviews.org These intermediates are prepared via a desulfurization-fluorination of thioformamides coupled with carbonylation. acs.orgchemistryviews.orgresearchgate.net The resulting N-CF₂H carbamoyl fluorides are robust and can be derivatized to access a wide array of N-difluoromethyl amides, carbamates, thiocarbamates, and ureas in high yields. nih.govchemistryviews.orgbohrium.com This method provides the first efficient and general access to this class of compounds. d-nb.infochemistryviews.org

Table 3: Synthesis of N-Difluoromethyl Carbonyl Compounds

Starting Material Key Intermediate Final Products Reference
Thioformamides N-CF₂H carbamoyl fluorides N-CF₂H amides, carbamates, ureas, formamides nih.govd-nb.infochemistryviews.org
N-aromatic amides Difluorocarbene N-difluoromethyl amides (low yield) d-nb.infoacs.org

Reaction Mechanisms and Pathways

The mechanisms underpinning these synthetic strategies are diverse.

Iron-Catalyzed Cross-Coupling : These reactions are believed to proceed through radical pathways. nih.govnih.gov In the case of arylzincs, the cycle likely starts with the reduction of the iron precatalyst, followed by an electron transfer to the sulfone reagent to generate a difluoromethyl radical. cas.cn This radical then recombines with an iron complex, and subsequent reductive elimination yields the final product. cas.cn For Grignard reagents, a single-electron transfer from an Fe(0) ate complex to difluoroiodomethane generates the difluoromethyl radical. nih.gov

Visible-Light-Driven Difluoromethylation : These reactions operate via photoredox catalysis, where a photosensitizer absorbs visible light and initiates a single-electron transfer process. This generates a difluoromethyl radical from a precursor, which then adds to the substrate. The reaction cycle is completed by further electron transfer steps.

N-Difluoromethylation with Difluorocarbene : The mechanism involves the nucleophilic attack of the nitrogen atom of the amine or heterocycle on the electrophilic difluorocarbene intermediate. cas.cnresearchgate.net The resulting zwitterionic or anionic species is then protonated by a proton source in the reaction mixture to afford the N-CF₂H product. researchgate.net

Atom Recombination of Difluorocarbene : This unique pathway begins with the nucleophilic attack of the amine on :CF₂, forming a difluorocarbanion. This anion then acts as an intramolecular nucleophile, attacking an adjacent electrophilic site (like a ketone). The key step is a subsequent rearrangement, possibly of an epoxide intermediate, which results in the "recombination" of the carbon and one fluorine atom into the final product structure, distinct from a simple difluoromethyl group addition. chinesechemsoc.orgchinesechemsoc.org

Catalytic Cycles and Intermediate Formation

The synthesis of functionalized pyridines like this compound often relies on transition-metal-catalyzed reactions, which proceed through well-defined catalytic cycles. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are particularly relevant for forming the C-N bond that defines the 2-amino pyridine structure.

A typical Buchwald-Hartwig amination cycle for the synthesis of a pyridin-2-amine from a 2-halopyridine begins with the oxidative addition of the halopyridine to a low-valent palladium(0) complex. This step forms a Pd(II) intermediate. Subsequently, coordination of the amine nucleophile and deprotonation by a base generates a palladium-amido complex. The cycle concludes with reductive elimination, which forges the new C-N bond to yield the desired 2-aminopyridine (B139424) product and regenerates the active Pd(0) catalyst. The efficiency of this cycle is highly dependent on the choice of ligands, which stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination. For instance, the synthesis of N-(hetero)aryl-substituted bis(5-(trifluoromethyl)pyridin-2-yl)amines has been successfully achieved using a Pd(dba)2/BINAP catalytic system.

In addition to cross-coupling, the construction of the pyridine ring itself can involve complex multi-step sequences with critical intermediates. A scalable synthesis of the related compound 4-(Difluoromethyl)pyridin-2-amine involves the formation of key intermediates such as (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile. This intermediate is treated with O-methoxylamine hydrochloride to form a methoxyimine, which then undergoes acid-catalyzed intramolecular cyclization to form the pyridine ring structure, specifically N-(4-(difluoromethyl)pyridin-2-yl)-O-methylhydroxylamine. The final amine is then generated through a reduction step. The structure of this crucial cyclized intermediate was confirmed by X-ray analysis.

Reaction Type Catalyst/Reagents Key Intermediates Purpose
Buchwald-Hartwig AminationPd(dba)2/BINAP, BasePd(II)-amido complexC-N bond formation
Pyridine Ring SynthesisO-methoxylamine HCl, HBrMethoxyimine, N-methoxy-pyridin-2-amineRing construction

Role of Dearomatisation in Regioselectivity

The direct functionalization of the pyridine ring is often challenging due to its electron-deficient nature, which deactivates it towards electrophilic substitution. Furthermore, achieving regioselectivity, particularly at the meta-position (C3 or C5), is a significant hurdle as electronic biases favor reactions at the ortho (C2, C6) and para (C4) positions. Dearomatisation has emerged as a powerful strategy to overcome these challenges.

This process involves the temporary disruption of the pyridine's aromaticity, typically through nucleophilic addition or reduction, to generate more reactive, non-aromatic intermediates like dihydropyridines (DHPs). These DHPs, being electron-rich enamines or enol ethers, exhibit altered reactivity and regioselectivity compared to the parent pyridine.

For example, a pyridine can be activated and then undergo a nucleophilic attack to form a 1,2-DHP or 1,4-DHP. This intermediate can then be functionalized at a specific position before rearomatization restores the pyridine ring, now bearing a new substituent at a previously inaccessible position. This strategy enables meta-selective C-H functionalization by transforming the pyridine into an electron-rich dihydropyridine intermediate that reacts with electrophiles, followed by a rearomatization step. Various catalytic methods, including the use of cobalt, ruthenium, and copper hydride complexes, have been developed to achieve regioselective dearomatization with nucleophiles like boranes and silanes. The choice of catalyst and reaction conditions can precisely control whether a 1,2- or 1,4-dihydropyridine is formed, thereby directing the regioselectivity of the subsequent functionalization.

C-H Activation and Functionalization

Direct C-H activation is an atom- and step-economical strategy for modifying complex molecules, avoiding the need for pre-functionalized starting materials. However, the C-H functionalization of pyridines is complicated by the ring's electronic deficiency and the coordinating ability of the nitrogen atom, which can interfere with metal catalysts.

Despite these challenges, significant progress has been made. Transition-metal catalysis is a primary tool for direct pyridine C-H functionalization. These reactions often rely on a directing group to position the catalyst near a specific C-H bond, typically leading to ortho-functionalization. The functionalization of pyridine N-oxides is another common approach, where the N-oxide group activates the ring for reactions at the C2 position.

While ortho- and para-C-H functionalization of pyridines are relatively well-studied, achieving meta-selectivity remains a formidable challenge. The introduction of a difluoromethyl group directly onto the pyridine ring via C-H activation is a highly desirable but difficult transformation. Recent advances have utilized dearomatization-rearomatization strategies to achieve site-switchable meta- and para-C-H difluoromethylation. This involves converting the pyridine into an oxazino pyridine intermediate, which then undergoes a radical meta-C-H difluoromethylation.

Method Selectivity Challenge
Transition-Metal Catalysis (with directing group)Ortho (C2)Requires directing group
Pyridine N-Oxide FunctionalizationOrtho (C2)Requires N-oxide formation/removal
Dearomatisation-RearomatisationMeta (C3/C5) or Para (C4)Multi-step, requires specific precursors

Intramolecular Cyclization Processes

Intramolecular cyclization is a fundamental strategy for constructing heterocyclic rings from acyclic precursors. This approach is highly effective for synthesizing substituted pyridines, where the substituents can be installed on the linear precursor before the ring-forming step.

In a highly relevant example, the synthesis of 4-(Difluoromethyl)pyridin-2-amine utilizes an intramolecular cyclization as the key ring-forming step. The process starts with an acyclic precursor, (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile, which is first converted to an intermediate methoxyimine. The addition of hydrobromic acid then catalyzes the cyclization to form the N-methoxy protected pyridine ring. This transformation highlights the power of intramolecular reactions to build the core heterocyclic structure with the desired substitution pattern already in place.

A similar principle is seen in the synthesis of other fluorinated heterocycles. For example, 3-amino-5-fluoroalkylfurans can be synthesized in excellent yields through the rapid intramolecular cyclization of easily accessible fluorovinamides. This reaction proceeds via activation of a hydroxy group, followed by a nucleophilic attack to close the ring. Another strategy involves the Selectfluor-mediated intramolecular cyclization of N-(2-(cyclohex-1-en-1-yl)ethyl)benzamides to create fluorinated spiro-1,3-oxazines. These examples demonstrate the versatility of intramolecular cyclization for creating complex fluorinated heterocyclic systems.

Radical Substitution Reactions

Radical substitution reactions provide a complementary approach to ionic reactions for functionalizing pyridine rings. The electron-deficient nature of pyridine makes it an excellent substrate for radical reactions, particularly those involving nucleophilic radicals, such as the Minisci reaction.

An early synthetic route to 4-(Difluoromethyl)pyridin-2-amine involved a radical bromination step. The bis-Boc-protected 4-methylpyridin-2-amine was transformed into the corresponding gem-dibromomethyl-pyridine using a radical bromination reaction, albeit in a low yield of 10%. This dibrominated intermediate was then further converted to the final product.

The direct introduction of fluorinated groups can also be achieved via radical pathways. Trifluoromethyl radicals, for instance, are known to react with amines by abstracting hydrogen atoms. More synthetically useful methods involve the use of radical difluoromethylation reagents. These reagents can generate difluoromethyl radicals that add to the pyridine ring, often at the C2 or C4 positions in a Minisci-type fashion, to provide a direct route to difluoromethylated pyridines.

Nucleophilic Substitution and Addition Reactions

The electron-deficient pyridine ring is susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions, which are activated by the electron-withdrawing nitrogen atom. This reactivity is central to the synthesis of 2-aminopyridines.

Nucleophilic aromatic substitution (SNAr) is a common method where a leaving group, typically a halide, at an activated position is displaced by a nucleophile. A formal synthesis of 4-(Difluoromethyl)pyridin-2-amine was achieved via a Buchwald-Hartwig amination of 2-chloro-4-(difluoromethyl)pyridine. In this reaction, tert-butyl carbamate acts as the nucleophile in a palladium-catalyzed process, followed by deprotection to yield the final amine. The SNAr reactions of 2-fluoropyridines are often significantly faster than those of their chloro- or bromo-analogs due to the high electronegativity of fluorine.

Nucleophilic addition to the pyridine ring, often leading to dearomatization, is another powerful tool. Strong nucleophiles like Grignard reagents can add to activated pyridinium salts to form dihydropyridine intermediates. This strategy allows for the direct formation of C-C bonds and the introduction of various functional groups onto the pyridine scaffold.

Reaction Substrate Nucleophile Product
SNAr (Buchwald-Hartwig)2-chloro-4-(difluoromethyl)pyridinetert-butyl carbamateN-Boc-4-(difluoromethyl)pyridin-2-amine
SNAr2-fluoropyridineNaOEt2-ethoxypyridine
Nucleophilic AdditionPyridinium saltGrignard Reagent1,4-Dihydropyridine

Oxidative and Reductive Transformations

Oxidation and reduction reactions are essential for manipulating the pyridine core and its substituents.

Oxidative Transformations: The nitrogen atom in the pyridine ring can be readily oxidized to form a pyridine-N-oxide. This transformation activates the ring, making the C2 and C4 positions more susceptible to both nucleophilic and electrophilic attack. For example, a synthetic route to 4-(Difluoromethyl)pyridin-2-amine from 4-(difluoromethyl)pyridine involved an initial oxidation step using meta-chloroperbenzoic acid (m-CPBA) to form the corresponding pyridine-N-oxide in 99% yield. This N-oxide was then activated for a subsequent amination procedure. Oxidative dearomatization can also be used to introduce heteroatom functionalities, providing access to dihydropyridine cis-diols and epoxides.

Reductive Transformations: Reduction reactions are crucial for the final steps of many pyridine syntheses. In the scalable synthesis of 4-(Difluoromethyl)pyridin-2-amine, the intermediate N-(4-(difluoromethyl)pyridin-2-yl)-O-methylhydroxylamine is reduced to the target 2-amine product. This N-O bond cleavage was effectively carried out using zinc in acetic acid, with an 85% yield. Other common reducing agents like LiAlH4 and NaBH4 were found to be less effective for this specific transformation. Similarly, the reduction of nitro-substituted pyrazolotriazinones to the corresponding amines is efficiently achieved using tin(II) chloride. Furthermore, the reduction of dihydropyridine intermediates, formed during dearomatization reactions, can lead to the synthesis of valuable tetrahydropyridine and piperidine derivatives.

Process Optimization and Scale-Up

Large-Scale Production Methodologies

No specific methodologies detailing the large-scale (kilogram quantities) production of this compound were found in the reviewed literature.

Chromatography-Free Processes

There are no published procedures that describe a synthesis of this compound that avoids chromatographic purification. Such processes are crucial for industrial-scale production to reduce costs and improve efficiency, but have not been described for this specific isomer.

One-Pot Synthesis Procedures

The scientific literature does not appear to contain one-pot or "telescoped" synthetic procedures for this compound. These efficient methods, which combine multiple reaction steps into a single operation without isolating intermediates, have not been reported for this compound.

Derivatization and Functionalization Strategies

Modifications at the Pyridine (B92270) Ring

The pyridine ring of 3-(Difluoromethyl)pyridin-2-amine is susceptible to various modifications, including the introduction of additional functional groups. These modifications can significantly alter the electronic and steric properties of the molecule, thereby influencing its chemical reactivity and biological activity.

The introduction of halogen atoms, such as bromine and iodine, onto the pyridine ring is a common strategy to create reactive handles for further functionalization, particularly for cross-coupling reactions. The electron-donating nature of the amino group directs electrophilic halogenation to specific positions on the pyridine ring. For instance, the C-5 position is often susceptible to halogenation.

Table 1: Halogenation of this compound

Reagent Conditions Product
N-Bromosuccinimide (NBS) Acetonitrile, Room Temperature 5-Bromo-3-(difluoromethyl)pyridin-2-amine

The halogenated derivatives of this compound are valuable precursors for various palladium-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, significantly expanding the molecular diversity accessible from this starting material.

Suzuki-Miyaura and Sonogashira couplings are powerful methods for forming C-C bonds. The Suzuki coupling involves the reaction of a halo-pyridine with a boronic acid or ester, while the Sonogashira coupling utilizes a terminal alkyne. These reactions are instrumental in synthesizing biaryl and alkynyl-substituted pyridines, respectively.

Table 2: C-C Cross-Coupling Reactions of Halogenated this compound Derivatives

Starting Material Coupling Partner Catalyst/Ligand Base Product
5-Bromo-3-(difluoromethyl)pyridin-2-amine Phenylboronic acid Pd(PPh3)4 Na2CO3 3-(Difluoromethyl)-5-phenylpyridin-2-amine

The Buchwald-Hartwig amination is a key reaction for the formation of C-N bonds. This palladium-catalyzed reaction couples a halo-pyridine with an amine, providing a direct route to N-aryl or N-alkyl substituted aminopyridines. This method is highly valued for its broad substrate scope and functional group tolerance.

Table 3: C-N Cross-Coupling Reaction of a Halogenated this compound Derivative

Starting Material Coupling Partner Catalyst/Ligand Base Product

The difluoromethyl (CHF2) group, while generally stable, can undergo deprotonation with a strong base, such as lithium diisopropylamide (LDA). The resulting carbanion can then react with various electrophiles, allowing for the introduction of new substituents at the carbon atom of the CHF2 group. This strategy provides a pathway to more complex fluorinated molecules. For example, quenching the lithiated intermediate with an aldehyde would yield a hydroxylated derivative.

Cross-Coupling Reactions.

Transformations of the 2-Amino Group

The 2-amino group of this compound is a versatile functional group that can participate in a wide range of chemical transformations. These reactions are fundamental for constructing more complex molecular architectures.

One of the most common transformations is the formation of amides through reaction with acyl chlorides or carboxylic acids. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. Another important reaction is diazotization, where the amino group is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt is a valuable intermediate that can be substituted by various nucleophiles in Sandmeyer-type reactions, allowing for the introduction of halides, cyano groups, or hydroxyl groups. Furthermore, the amino group can undergo N-alkylation with alkyl halides or reductive amination with aldehydes or ketones.

Table 4: Representative Transformations of the 2-Amino Group

Reaction Type Reagent(s) Product Class
Acylation Acetyl chloride, Pyridine N-(3-(Difluoromethyl)pyridin-2-yl)acetamide
Diazotization/Sandmeyer 1. NaNO2, HCl2. CuBr 2-Bromo-3-(difluoromethyl)pyridine
Reductive Amination Benzaldehyde, NaBH(OAc)3 N-Benzyl-3-(difluoromethyl)pyridin-2-amine

Protection and Deprotection Strategies

The amino group of this compound is a primary site for chemical reactions. To achieve regioselectivity and prevent unwanted side reactions during multi-step syntheses, the protection of this amino group is often a necessary first step. A variety of protecting groups can be employed, with the choice depending on the specific reaction conditions of subsequent steps.

Commonly used protecting groups for amines include the tert-butyloxycarbonyl (Boc), carbobenzyloxy (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups. The selection of a particular protecting group is dictated by its stability under certain reaction conditions and the ease of its removal. For instance, the Boc group is stable to a wide range of non-acidic conditions and is typically removed with strong acids like trifluoroacetic acid. The Cbz group is stable to acidic and basic conditions and is commonly cleaved by catalytic hydrogenation. The Fmoc group is notably base-labile and can be removed with reagents like piperidine.

In the context of 2-aminopyridines, the 2,5-dimethylpyrrole group has been utilized as an effective protecting group. This protection can be achieved by reacting the aminopyridine with acetonylacetone. A significant advantage of this protecting group is its stability under strong basic conditions. Deprotection can be accomplished using hydroxylamine hydrochloride, often with microwave irradiation to reduce reaction times and improve yields nih.gov.

Protecting GroupProtection ReagentDeprotection ConditionsKey Features
tert -butyloxycarbonyl (Boc) Di-tert-butyl dicarbonate (Boc₂O)Strong acid (e.g., trifluoroacetic acid)Stable to base and nucleophiles.
Carbobenzyloxy (Cbz) Benzyl chloroformate (CbzCl)Catalytic hydrogenation (e.g., H₂, Pd/C)Stable to acid and base.
9-fluorenylmethyloxycarbonyl (Fmoc) Fmoc-Cl or Fmoc-OSuBase (e.g., piperidine)Cleaved under mild basic conditions.
2,5-dimethylpyrrole AcetonylacetoneHydroxylamine hydrochloride (often with microwave irradiation)Stable to strong bases.

Formation of Amides, Carbamates, and Ureas

The primary amine of this compound serves as a versatile handle for the formation of various functional groups, including amides, carbamates, and ureas. These transformations are fundamental in medicinal chemistry for generating derivatives with diverse biological activities.

Amides are typically synthesized by reacting the amine with a carboxylic acid or its activated derivative, such as an acyl chloride or anhydride. Direct condensation of a carboxylic acid and an amine can be facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Borate esters, such as B(OCH₂CF₃)₃, have also been shown to be effective reagents for the direct synthesis of amides from carboxylic acids and amines under mild conditions acs.orgnih.gov.

Carbamates are generally formed by the reaction of the amine with a chloroformate, such as ethyl chloroformate, or by reacting it with an alcohol in the presence of a carbonylating agent. Another approach involves the reaction of amines with di(2-pyridyl) carbonate (DPC) to yield the corresponding carbamate nih.gov. The synthesis of carbamates can also be achieved through a three-component coupling of a primary amine, carbon dioxide, and an alkyl halide acs.org.

Ureas can be synthesized by reacting the amine with an isocyanate. For unsymmetrical ureas, a common method involves the reaction of the amine with phosgene or a phosgene equivalent to form an isocyanate in situ, which then reacts with a second amine nih.gov.

Recent advancements have provided efficient access to N-difluoromethyl amides, carbamates, and ureas through the derivatization of N-CF₂H carbamoyl fluorides nih.govresearchgate.net. This strategy allows for the incorporation of the N-difluoromethyl carbonyl motif into a wide range of molecules, including biologically active compounds nih.gov.

DerivativeGeneral ReactionReagents/Conditions
Amide Amine + Carboxylic Acid (or derivative)Coupling agents (DCC, EDC), Acyl chlorides, B(OCH₂CF₃)₃
Carbamate Amine + Chloroformate/Alcohol + Carbonylating agentEthyl chloroformate, Di(2-pyridyl) carbonate (DPC)
Urea Amine + IsocyanatePhosgene or equivalents followed by another amine

Condensation and Multi-component Reactions

While this compound can be a product of multi-component reactions (MCRs) that construct the pyridine ring, it can also potentially serve as a building block in subsequent condensation and MCRs. The 2-aminopyridine (B139424) scaffold is a common feature in products of such reactions.

MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. Various MCRs have been developed for the synthesis of substituted 2-aminopyridines from simple, readily available starting materials mdpi.comnih.govresearchgate.net. For instance, a four-component reaction of an acetophenone, malononitrile, an aldehyde, and ammonium carbonate can yield highly functionalized 2-aminopyridines mdpi.com.

Condensation reactions involving 2-aminopyridines have also been reported. For example, the reaction of 2-aminopyridine with barbituric acid derivatives in DMF can lead to unexpected condensation products through a process resembling a Mannich-type reaction scielo.org.mxscielo.org.mx. These examples highlight the reactivity of the 2-aminopyridine core and suggest that this compound could participate in similar transformations to generate complex molecular architectures.

Late-Stage Functionalization

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves the modification of complex molecules at a late stage of the synthesis. This approach allows for the rapid generation of analogues of a lead compound without the need for de novo synthesis, thereby accelerating the exploration of structure-activity relationships (SAR) acs.orgnih.gov. The difluoromethyl group is of particular interest in this context due to its ability to act as a bioisostere for alcohol, thiol, and amine moieties through hydrogen bonding nih.gov.

Diversification of Pharmaceutical Scaffolds

The pyridine ring is a prevalent scaffold in many pharmaceuticals researchgate.netuni-muenster.de. The introduction of a difluoromethyl group onto a pyridine-containing drug molecule can significantly alter its properties, such as lipophilicity, metabolic stability, and binding affinity nih.gov. LSF methods that enable the direct C-H difluoromethylation of pyridines are therefore highly valuable nih.govresearchgate.net.

Recent research has focused on developing methods for the site-selective introduction of the difluoromethyl group at various positions on the pyridine ring, including positions that are typically difficult to access uni-muenster.de. These methods often employ radical processes and can be applied to pyridine-containing drugs under mild conditions researchgate.net. The ability to perform such modifications on complex pharmaceutical scaffolds allows for the rapid diversification of existing drug candidates, potentially leading to improved therapeutic profiles.

Integration into Complex Biologically Active Molecules

The this compound moiety is a key building block for a number of biologically active molecules. For instance, it is a crucial component of certain kinase inhibitors. The synthesis of these complex molecules often involves the coupling of this compound with other heterocyclic systems.

LSF can also be employed to integrate the difluoromethylpyridine motif into existing bioactive compounds. For example, a tandem C-H fluorination and nucleophilic aromatic substitution sequence can be used to functionalize complex molecules containing a pyridine ring acs.org. This allows for the introduction of various substituents, including those that can be further modified to incorporate the difluoromethyl group. Such strategies enable the modification of natural products and existing drugs to explore new biological activities and improve pharmacokinetic properties nih.gov.

The integration of the this compound scaffold into larger, more complex molecules is a testament to its importance as a pharmacophore. The development of novel synthetic methodologies that facilitate this integration will continue to be a key area of research in medicinal chemistry.

Biological and Medicinal Chemistry Research

Target Identification and Validation

The 4-(difluoromethyl)pyridin-2-amine (B599231) moiety has been identified as a superior binding module for Phosphoinositide 3-Kinase (PI3K) compared to its trifluoromethyl-pyridine counterpart. researchgate.net This structural element is integral to potent pan-PI3K inhibitors. researchgate.net The PI3K/mTOR pathway is a critical regulator of cell growth and is frequently hyperactivated in various cancers, making it a prime target for therapeutic intervention. researchgate.netnih.govresearchgate.net

Derivatives incorporating this amine, such as PQR514, demonstrate significant inhibitory activity against PI3K isoforms. researchgate.net In comparative studies, replacing a trifluoromethyl group with a difluoromethyl group on the pyridine (B92270) ring led to a nearly eight-fold increase in PI3K inhibition. researchgate.net This enhancement is attributed to the ability of the CHF2 group to act as a lipophilic hydrogen donor. researchgate.net The amino group of the 4-(difluoromethyl)pyridin-2-amine core forms critical hydrogen bonds with key residues like Asp810 and Asp933 in the PI3Kα active site, anchoring the inhibitor. researchgate.net

Inhibitory Activity of 4-(Difluoromethyl)pyridin-2-amine Derivatives Against PI3Kα
CompoundTargetInhibition Constant (Ki)IC50
PQR514 (4)PI3Kα (p110α)2.2 nMNot Reported
Compound 1 (PQR309 analogue)PI3Kα (p110α)17 nMNot Reported

The mechanistic target of rapamycin (B549165) (mTOR), a serine/threonine kinase belonging to the PI3K-related kinase (PIKK) family, is a central regulator of cell proliferation, growth, and survival. acs.orgnih.govmdpi.com The 4-(difluoromethyl)pyridin-2-amine group has been shown to significantly increase a molecule's affinity for mTOR. acs.org The substitution of a trifluoromethyl moiety with a difluoromethyl group can improve mTOR affinity substantially. researchgate.net This structural modification is a key feature in the design of potent mTOR kinase inhibitors (TORKi). acs.org

Pharmacokinetic studies have revealed that the 4-(difluoromethyl)pyridin-2-amine core, as part of larger molecules, exhibits notable metabolic stability. acs.org This characteristic is advantageous for developing inhibitors intended for chronic conditions or those requiring sustained target engagement. acs.org

Inhibitory Activity of 4-(Difluoromethyl)pyridin-2-amine Derivatives Against mTOR
CompoundTargetInhibition Constant (Ki)IC50
PQR620 (3)mTORNot Reported10.8 nM
PQR626 (8)mTORNot Reported3.6 nM
PQR514 (4)mTOR32.7 nMNot Reported
Compound 2 (PQR309 analogue)mTOR6.9 nMNot Reported

mTOR functions within two distinct multiprotein complexes, mTORC1 and mTORC2, which regulate different downstream signaling pathways. acs.orgmdpi.com ATP-competitive inhibitors are designed to target the kinase activity of both TORC1 and TORC2, offering a more comprehensive blockade of mTOR signaling compared to allosteric inhibitors like rapamycin. acs.orgresearchgate.net

Researchers have successfully developed highly potent and selective mTORC1/2 inhibitors by incorporating the 4-(difluoromethyl)pyridin-2-amine scaffold. acs.orgnih.gov One such compound, PQR620, demonstrates excellent selectivity for mTOR over PI3K and other protein kinases. acs.orgnih.govresearchgate.net Further optimization led to the discovery of PQR626, a derivative with even greater potency and improved metabolic stability. mdpi.comacs.org The selectivity for mTOR over PI3K is enhanced by introducing sterically hindered morpholine (B109124) groups alongside the difluoromethyl-pyridinamine core, which are better accommodated in the mTOR hinge region than in the corresponding region of PI3Ks. acs.org These inhibitors effectively block the phosphorylation of downstream targets of both mTORC1 (like S6 ribosomal protein) and mTORC2 (like PKB/Akt on Ser473). researchgate.netacs.org

Given the high homology in the ATP-binding sites of PI3K and mTOR, researchers have leveraged the 4-(difluoromethyl)pyridin-2-amine scaffold to create potent dual inhibitors. nih.govresearchgate.net These compounds are designed to block the PI3K/mTOR pathway at multiple critical nodes, potentially overcoming feedback mechanisms that can limit the efficacy of single-target inhibitors. researchgate.net

A prime example is PQR530, an orally bioavailable and brain-penetrable dual inhibitor of class I PI3K and mTOR kinases. nih.govacs.orgunibas.ch This compound, which features the (S)-4-(difluoromethyl)pyridin-2-amine core, shows excellent potency and specificity for both PI3K and mTOR kinases. nih.govacs.org Structure-activity relationship studies confirmed that asymmetric compounds containing a single substituted morpholine alongside the difluoromethyl-pyridinamine group were more potent at inhibiting cellular PI3K/mTOR signaling. acs.org

Dual Inhibitory Activity of PQR530
CompoundTargetCellular IC50 (pPKB/Akt)Cellular IC50 (pS6)
PQR530 (6)PI3K/mTOR248 nM283 nM

The inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase is a therapeutic strategy for managing postprandial hyperglycemia in diabetes. nih.govnih.gov While various nitrogen-containing heterocyclic compounds, including pyridine and aminopyridine derivatives, have been investigated as potential inhibitors of these enzymes, the existing research does not specify the evaluation of 3-(difluoromethyl)pyridin-2-amine for this purpose. nih.govd-nb.info Studies on related structures, such as derivatives of 5-amino-nicotinic acid, have shown that aminopyridine-based compounds can exhibit significant inhibitory activity against both α-amylase and α-glucosidase, comparable to the standard drug acarbose. nih.govd-nb.info However, direct evidence linking the this compound core to this specific biological activity is not available in the provided sources.

The 2-aminopyridine (B139424) scaffold is a versatile platform that has been explored for the inhibition of enzymes beyond the PI3K/mTOR family. nih.gov Research into inhibitors for neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative diseases, has utilized this core structure. nih.gov

In these studies, the 2-aminopyridine head was identified as crucial for establishing key interactions with glutamate (B1630785) residues in the nNOS active site. nih.gov Modifications at the 4-position of the pyridine ring, including the introduction of electron-withdrawing fluorinated alkyl groups, were explored to modulate potency and selectivity. nih.gov While a 4-methyl derivative proved highly potent, the study of related fluorinated species demonstrates the broader applicability of the substituted 2-aminopyridine scaffold in designing enzyme inhibitors for diverse therapeutic targets. nih.gov

Mechanistic Target of Rapamycin (mTOR) Kinase Inhibition.

Structure-Activity Relationship (SAR) Studies

The systematic exploration of how structural modifications to a lead compound affect its biological activity is a cornerstone of drug discovery. For derivatives of (difluoromethyl)pyridin-2-amine, SAR studies have been instrumental in optimizing potency, selectivity, and pharmacokinetic properties.

The placement of the difluoromethyl (CHF₂) group on the pyridine ring is a critical determinant of biological activity. While direct C-H difluoromethylation of pyridines can lead to various regioisomers, medicinal chemistry efforts have largely centered on specific positional isomers that exhibit optimal interactions with target enzymes. researchgate.net

In the context of phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) inhibitors, the 4-(difluoromethyl)pyridin-2-amine moiety has been identified as a superior binding module compared to other isomers or related fluorinated analogues. researchgate.netnih.gov For example, replacing the 4-(trifluoromethyl)pyridine-2-amine group in the pan-PI3K inhibitor PQR309 with a 4-(difluoromethyl)pyrimidin-2-amine (B6150705) group resulted in a compound with significantly enhanced affinity for PI3Kα. researchgate.net This highlights that both the nature of the fluoroalkyl group (CHF₂ vs. CF₃) and its position are crucial for optimizing kinase binding. The development of synthetic methods that allow for regioselective access to either meta- or para-difluoromethylated pyridines is expanding the ability of chemists to probe these positional effects systematically. researchgate.net

The substitution of a trifluoromethyl (CF₃) group with a difluoromethyl (CHF₂) group has proven to be a highly effective strategy for enhancing kinase affinity, particularly for mTOR. unimi.itacs.org In the development of triazine-based PI3K/mTOR inhibitors, a compound featuring a 4-(difluoromethyl)pyridin-2-amine moiety was found to be the most potent in vitro, with a Kᵢ for mTOR of 6.9 nM. acs.org This represented a significant improvement over its trifluoromethyl-substituted predecessor, PQR309, which had a Kᵢ for mTOR of 93.4 nM. acs.org

The enhanced affinity is attributed to the ability of the CHF₂ group to act as a lipophilic hydrogen bond donor, an interaction that is particularly favorable within the ATP-binding pocket of mTOR. researchgate.net This specific interaction helps to stabilize the binding of the inhibitor, leading to a pronounced increase in mTOR affinity. researchgate.net This observation has been a key driver in the design of next-generation mTOR and dual PI3K/mTOR inhibitors. acs.org

Table 1: Effect of Fluoroalkyl Group on mTOR Kinase Affinity

Compound Key Moiety mTOR Kᵢ (nM)
PQR309 (1) 4-(Trifluoromethyl)pyridin-2-amine 93.4 acs.org

This table illustrates the significant increase in mTOR binding affinity when a trifluoromethyl group is replaced by a difluoromethyl group.

For instance, in a series of bismorpholino-substituted triazines, introducing specific substituted morpholines, such as 3-oxa-8-azabicyclo[3.2.1]octane, led to excellent selectivity for mTOR over PI3Kα (>100-fold). acs.org The development of PQR620, a highly selective mTORC1/2 inhibitor, was achieved by combining the potent 4-(difluoromethyl)pyridin-2-amine headgroup with carefully selected morpholino groups to reduce PI3K binding. acs.org Similarly, the dual PI3K/mTOR inhibitor PQR530 achieves its specific activity profile through the interplay of the (S)-3-methylmorpholine group and the 4-(difluoromethyl)pyridin-2-amine moiety. nih.gov Computational modeling suggests that the (R)-3-methylmorpholine group is well-accommodated in the hinge region of mTOR, which contributes to selectivity over the related PI3K kinases. acs.org

While the (difluoromethyl)pyridin-2-amine fragment is a key pharmacophore, modifications to other regions of the molecular scaffold are essential for fine-tuning biological activity. In the triazine series of kinase inhibitors, the nature of the morpholine substituents has a profound impact.

Table 2: Influence of Morpholine Substituents on mTOR/PI3Kα Selectivity

Compound Morpholine Substituent (Mₙ) mTOR Kᵢ (nM) PI3Kα Kᵢ (nM) Selectivity (PI3Kα/mTOR)
11 M₂ (Substituted Morpholine) 3.4 ~23.8 ~7 acs.org
PQR620 (3) M₃ (3-oxa-8-azabicyclo[3.2.1]octane) 10.8 4200 389 acs.orgresearchgate.net
15 M₄ ((R)-3,5-dimethylmorpholine) 18.5 >1000 >54 acs.orgresearchgate.net
20 M₉ - - >100 acs.org

| 26 | M₁₅ | - | - | >100 acs.org |

This table demonstrates how altering the morpholine substituents on a core containing the 4-(difluoromethyl)pyridin-2-amine group dramatically impacts selectivity for mTOR over PI3Kα. Data derived from references acs.orgresearchgate.net.

Computational modeling and X-ray crystallography have provided detailed insights into how these inhibitors interact with their biological targets. A pivotal interaction for both mTOR and PI3K binding is the hydrogen bond formed between the oxygen atom of a morpholine moiety and the backbone amide of a valine residue in the kinase hinge region (Val2240 in mTOR, Val851 in PI3Kα). acs.org

The aminopyridine portion of the inhibitor is also crucial for anchoring the molecule in the ATP-binding site. The NH₂ group of the 4-(difluoromethyl)pyridin-2-amine typically forms hydrogen bonds with key aspartate residues, such as Asp810 and Asp933 in PI3Kα. acs.orgresearchgate.net The difluoromethyl group itself contributes to the binding affinity, potentially through interactions with nearby residues. nih.gov The conformation of the entire molecule, including the orientation of the morpholine rings, dictates the ultimate potency and selectivity. researchgate.netunimi.it For example, in PI3Kγ, certain conformations of the bridged morpholine in PQR620 can lead to steric clashes, which may explain the compound's high selectivity for mTOR over PI3K. researchgate.net

Preclinical Evaluation and Therapeutic Potential

Several compounds incorporating the 4-(difluoromethyl)pyridin-2-amine scaffold have advanced to preclinical evaluation, demonstrating significant therapeutic potential, particularly in oncology and neurological disorders.

PQR620 , a potent, selective, and brain-penetrant mTORC1/2 inhibitor, has shown the ability to efficiently prevent the growth of cancer cells across a large panel of cell lines. acs.org In an ovarian carcinoma mouse xenograft model (OVCAR-3), daily administration of PQR620 resulted in significant tumor growth inhibition. researchgate.net Furthermore, owing to its ability to cross the blood-brain barrier, PQR620 attenuated epileptic seizures in a mouse model of Tuberous Sclerosis Complex (TSC), highlighting its potential for treating neurological disorders where the mTOR pathway is hyperactivated. researchgate.net

PQR530 , a potent, orally bioavailable, and brain-penetrable dual inhibitor of PI3K and mTOR, has also shown promise. nih.govunimi.it It demonstrated good oral bioavailability and efficacy in an OVCAR-3 xenograft model. nih.govunimi.it Its favorable pharmacokinetic properties and ability to penetrate the brain qualify it as a clinical candidate for cancer treatment. nih.gov

These preclinical studies validate the therapeutic potential of inhibitors built around the (difluoromethyl)pyridin-2-amine core, confirming that this structural motif is a valuable component in the design of next-generation kinase inhibitors for a range of diseases. researchgate.netunimi.it

Efficacy in Cancer Cell Lines

Derivatives of this compound have demonstrated notable efficacy in various cancer cell lines.

A potent and selective mTORC1/2 inhibitor, PQR620 (5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine), effectively inhibited cancer cell growth across a panel of 66 cancer cell lines. nih.govresearchgate.net This compound demonstrated excellent selectivity for mTOR over PI3K and other protein kinases. nih.govresearchgate.net

Another derivative, PQR530 ((S)-4-(difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine), also prevented cell growth in a cancer cell line panel. nih.govacs.orgunimi.it This compound acts as a dual inhibitor of class I PI3K and mTOR kinases. nih.govacs.orgunimi.it

Furthermore, PQR514 , a pan-PI3K inhibitor, showed superiority in suppressing cancer cell proliferation compared to its predecessors. unimi.it The 4-(difluoromethyl)pyrimidin-2-amine moiety in PQR514 was identified as an optimized binding module. unimi.it

The table below summarizes the activity of these derivatives in cancer cell lines.

Compound NameTargetActivity
PQR620mTORC1/2Efficiently prevented cancer cell growth in a 66 cancer cell line panel. nih.govresearchgate.net
PQR530Class I PI3K and mTORPrevented cell growth in a cancer cell line panel. nih.govacs.orgunimi.it
PQR514pan-PI3KSuperior suppression of cancer cell proliferation. unimi.it

In Vivo Characterization in Animal Models

The anticancer potential of this compound derivatives has been further evaluated in animal models.

Daily administration of PQR620 resulted in significant inhibition of tumor growth in an ovarian carcinoma (OVCAR-3) mouse xenograft model. nih.govresearchgate.netacs.org

Similarly, the preclinical in vivo characterization of PQR530 in an OVCAR-3 xenograft model demonstrated good oral bioavailability and efficacy. nih.govacs.orgunimi.it

PQR514 also exhibited significant antitumor activity in an OVCAR-3 xenograft model at concentrations approximately eight times lower than its predecessor compound, PQR309. unimi.it

The table below presents the in vivo anticancer activity of these derivatives.

Compound NameAnimal ModelOutcome
PQR620Ovarian carcinoma (OVCAR-3) mouse xenograftSignificantly inhibited tumor growth. nih.govresearchgate.netacs.org
PQR530Ovarian carcinoma (OVCAR-3) xenograftDemonstrated good oral bioavailability and efficacy. nih.govacs.orgunimi.it
PQR514Ovarian carcinoma (OVCAR-3) xenograftShowed significant antitumor activity at lower concentrations. unimi.it

Brain Penetration and CNS Disorders

A significant characteristic of several this compound derivatives is their ability to penetrate the blood-brain barrier, suggesting potential applications in treating central nervous system (CNS) disorders.

PQR620 , a potent and selective mTORC1/2 inhibitor, is brain-penetrable. nih.govresearchgate.net In a tuberous sclerosis complex (TSC) mouse model, PQR620 was shown to attenuate epileptic seizures. nih.govresearchgate.netacs.org

PQR626 (4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine), another brain-penetrant mTOR inhibitor, has shown promise for the treatment of neurological disorders. nih.govacs.orgresearchgate.net It demonstrated excellent brain penetration and was well-tolerated in mice. nih.govacs.orgresearchgate.net In a mouse model with a conditionally inactivated Tsc1 gene in glia, PQR626 significantly reduced mortality. nih.govresearchgate.net This compound was developed to overcome the metabolic liabilities of PQR620. nih.govacs.orgresearchgate.net

PQR530 also exhibited excellent brain penetration in preclinical studies. nih.govacs.orgunimi.it

The brain penetration capabilities of these compounds are summarized below.

Compound NamePropertyCNS-Related Finding
PQR620Brain-penetrable mTORC1/2 inhibitorAttenuated epileptic seizures in a TSC mouse model. nih.govresearchgate.netacs.org
PQR626Brain-penetrant mTOR inhibitorSignificantly reduced mortality in a mouse model of a neurological disorder. nih.govresearchgate.net
PQR530Brain-penetrable dual PI3K/mTOR inhibitorExcellent brain penetration demonstrated in preclinical models. nih.govacs.orgunimi.it

Anti-inflammatory, Anticancer, and Antiviral Properties of Related Derivatives

The broader class of pyrimidine (B1678525) and pyridine derivatives, to which this compound belongs, is known for a wide range of pharmacological effects, including anti-inflammatory, anticancer, and antiviral activities. mdpi.comekb.egrsc.orgmdpi.com

Anti-inflammatory Properties: Pyrimidine derivatives have been investigated for their anti-inflammatory potential. For instance, certain pyrimidine-pyridine hybrids have shown significant edema-inhibiting potential in rat paw edema models. rsc.org Some pyrazolo[3,4-d]pyrimidines have demonstrated potent and selective COX-2 inhibition. nih.gov

Anticancer Properties: The anticancer activity of pyrimidine analogues is a major area of research. ekb.eg For example, fused pyrrolopyrimidine analogues have exhibited promising antitumor activity against breast and liver cancer cell lines. ekb.eg

Antiviral Properties: Pyrimidine derivatives have also been explored for their antiviral activities. mdpi.commdpi.com Screening of some pyrimidine derivatives has shown antiviral activity against HIV-1 strains. mdpi.com

Applications in Agrochemicals

Derivatives of this compound and related fluorinated pyridines have found significant applications in the agrochemical sector, particularly as fungicides and insecticides. researchgate.netsmolecule.com The inclusion of a difluoromethyl or trifluoromethyl group often enhances the biological activity of these compounds. smolecule.comacs.org

Derivatives of 3-(difluoromethyl)pyrazole-4-carboxylic acid amides have shown excellent antifungal activity against various phytopathogenic fungi. nih.gov For example, some of these compounds exhibited higher activity against Pythium aphanidermatum and Rhizoctonia solani than the commercial fungicide boscalid. nih.gov

Furthermore, novel benzoylurea (B1208200) derivatives containing a pyrimidine moiety have demonstrated good in vitro antifungal activities against several fungi, including Botrytis cinerea and Rhizoctonia solani. mdpi.com Specifically, compounds 4j and 4l showed EC50 values against Rhizoctonia solani comparable to the fungicide hymexazol. mdpi.com

Pyrimidinamine derivatives are considered promising agricultural compounds with fungicidal properties. researchgate.net For instance, HNPC-A9229 (5-chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine) has demonstrated fungicidal activity superior to commercial fungicides like diflumetorim. researchgate.net

The table below highlights some fungicidal derivatives.

Compound/Derivative ClassTarget FungiNotable Activity
3-(Difluoromethyl)pyrazole-4-carboxylic acid amidesPythium aphanidermatum, Rhizoctonia solaniHigher activity than boscalid. nih.gov
Benzoylurea derivatives (4j, 4l)Rhizoctonia solaniEC50 values comparable to hymexazol. mdpi.com
HNPC-A9229Various fungiSuperior activity to diflumetorim. researchgate.net

Pyrimidinamine derivatives also exhibit insecticidal properties. researchgate.net A series of these derivatives were designed based on the template of pyrimidifen. researchgate.net One such compound, T23 (5‐chloro‐ N ‐(1‐((3‐chloro‐5‐(trifluoromethyl)pyridin‐2‐yl)oxy)‐2‐methylpropan‐2‐yl)‐ 6‐ethylpyrimidin‐4‐amine), showed a strong control effect on Aphis fabae (black bean aphid), with an LC50 value of 1.46 mg/L. researchgate.net This was comparable to commercial insecticides like spirotetramat (B1682168) and imidacloprid. researchgate.net Additionally, some trifluoromethylpyridine derivatives are used as insecticides in agriculture. ontosight.ai

Pharmacological and Toxicological Investigations

The evaluation of a compound's pharmacological and toxicological profile is a critical phase in drug discovery, determining its potential for further development. For derivatives containing the this compound scaffold, these investigations have been crucial in establishing their safety and metabolic characteristics.

Metabolic stability is a key determinant of a drug's pharmacokinetic profile, influencing its half-life and bioavailability. Research into complex molecules incorporating the difluoromethyl-pyridin-2-amine moiety has shed light on the metabolic robustness of this particular fragment.

In studies of PQR626, a potent mTOR inhibitor, the triazine core and the 4-(difluoromethyl)pyridin-2-amine component of the molecule demonstrated a lack of metabolic sensitivity. acs.org Pharmacokinetic analyses in cynomolgus monkeys revealed that the primary sites of metabolic degradation were the bridged morpholine structures, which underwent oxidation. acs.orgresearchgate.net This finding highlights the intrinsic stability of the 4-(difluoromethyl)pyridin-2-amine scaffold, which remains intact while other, more susceptible parts of the larger molecule are metabolized. acs.orgresearchgate.net This inherent stability is a desirable characteristic, suggesting that this fragment can serve as a reliable anchor in the design of complex drug candidates.

Table 1: Metabolic Stability of the (Difluoromethyl)pyridin-2-amine Moiety in PQR626

Compound Fragment Metabolic Sensitivity Observation Source
4-(Difluoromethyl)pyridin-2-amine Low Did not show metabolic sensitivity in pharmacokinetic studies. acs.orgresearchgate.net
Bridged Morpholines High Identified as the primary site of metabolism via oxidation. acs.orgresearchgate.net

Toxicological assessments are fundamental to ensuring the safety of a potential therapeutic agent. Compounds built upon the this compound framework have undergone initial toxicity evaluations.

Preclinical studies involving (S)-4-(difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530) have been conducted. acs.orgnih.gov Initial toxicity assessments in rats and dogs have qualified the compound for further development as a therapeutic agent in oncology, indicating a manageable safety profile in these preclinical models. acs.orgnih.gov In vitro, various dimorpholinoquinazoline-based inhibitors have demonstrated cytotoxicity against a panel of cancer cell lines in the low to sub-micromolar range. nih.gov Specifically, some compounds induced apoptosis and cell death, with all cells dying at concentrations above 10 μM. nih.gov

Similarly, the related mTOR inhibitor PQR620, which also features the difluoromethyl-pyridin-2-amine core, has been evaluated in vivo. researchgate.net Studies in an ovarian carcinoma mouse xenograft model showed that daily dosing significantly inhibited tumor growth. researchgate.net These findings suggest that the core structure is well-tolerated and can be incorporated into effective and relatively safe anticancer agents. acs.orgresearchgate.net

Table 2: Summary of Toxicity Studies for PQR530

Study Type Model Key Findings Source
In Vivo Rats and Dogs Initial toxicity studies qualified the compound for further development. acs.orgnih.gov
In Vitro Cancer Cell Lines Exhibited cytotoxicity in the low and sub-micromolar range; induced apoptosis. nih.gov

Computational Chemistry and Modeling

Computational techniques are indispensable tools in modern drug discovery, providing insights into molecular interactions, electronic properties, and structure-activity relationships that guide the design of more effective and specific therapeutic agents.

Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule to its macromolecular target. scispace.comnih.gov This technique has been instrumental in understanding how complex inhibitors containing the this compound scaffold interact with their protein kinase targets, such as PI3K and mTOR. acs.orgnih.gov

For instance, docking simulations were integral to the structure-activity relationship (SAR) studies that led to the discovery of PQR530 as a dual PI3K/mTOR inhibitor. acs.orgnih.gov These simulations provide a static image of the drug-target complex, revealing key interactions like hydrogen bonds and hydrophobic contacts that are crucial for binding affinity. nih.gov In studies of related difluoromethyl-pyrazole derivatives, docking helped to elucidate the binding mechanisms and strengths within the receptor's active site. dntb.gov.ua The insights gained from molecular docking guide the rational design of new analogues with improved potency and selectivity by optimizing these interactions. scispace.com

Table 3: Application of Molecular Docking in Drug Design

Compound Class Target Protein Purpose of Docking Key Insight Source
Pyridin-2-amine Derivatives (e.g., PQR530) PI3K/mTOR Kinase Understand binding mode and guide SAR Elucidated key interactions for dual inhibition. acs.orgnih.gov
4-Difluoromethyl Pyrazole (B372694) Derivatives Cyclooxygenase-2 (COX-2) Assess binding affinities and mechanisms. Identified hydrogen bonds and hydrophobic interactions critical for affinity. dntb.gov.ua

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov It allows for the calculation of various molecular properties, such as the distribution of electron density, molecular orbital energies (HOMO-LUMO), and molecular electrostatic potential (MEP). dntb.gov.uanih.gov These calculations are valuable for understanding a molecule's reactivity, stability, and intermolecular interactions. researchgate.netmdpi.com

While specific DFT studies on the isolated this compound are not extensively published, the principles of DFT are widely applied to understand related structures. For example, DFT calculations on difluoromethyl pyrazole derivatives have been used to estimate reactivity parameters and illustrate molecular electrostatic potential, which helps to rationalize the results of molecular docking. dntb.gov.ua The method can predict the most likely sites for metabolic attack or electrophilic/nucleophilic interactions, complementing experimental findings. researchgate.net By calculating properties like the Fukui index, DFT can predict the most favorable reactive sites on a molecule, guiding synthetic modifications and explaining observed regioselectivity in reactions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structures of compounds with their biological activities. wikipedia.orgnih.gov These models are built by calculating molecular descriptors (physicochemical, topological, electronic) and using statistical methods to find a relationship with an experimental response, such as inhibitory potency. acs.orgnih.gov

The development of potent inhibitors based on the this compound scaffold has been driven by extensive structure-activity relationship (SAR) studies. acs.orgacs.org These SAR studies, which explore how modifying different parts of a molecule affects its activity, provide the foundational data for building a robust QSAR model. acs.org A QSAR model can quantify these relationships, enabling the prediction of activity for novel, unsynthesized compounds. wikipedia.org This predictive power saves significant resources by prioritizing the synthesis of only the most promising candidates. nih.gov Although specific QSAR models for this compound derivatives are not detailed in the provided results, the comprehensive SAR data available for PI3K/mTOR inhibitors containing this moiety make this class of compounds highly suitable for future QSAR analysis. acs.orgmdpi.com

Analytical and Characterization Techniques

Spectroscopic Methods

Spectroscopy is fundamental to the structural elucidation of 3-(Difluoromethyl)pyridin-2-amine, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of this compound in solution. Analysis of ¹H, ¹³C, and ¹⁹F spectra provides unambiguous evidence for the compound's constitution.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the amine (NH₂) protons, and the proton of the difluoromethyl (CHF₂) group. The CHF₂ proton signal is of particular diagnostic value, appearing as a triplet due to coupling with the two equivalent fluorine atoms (²JH-F). The chemical shift of this proton is typically found in the range of 6.5-7.5 ppm. The aromatic protons will exhibit chemical shifts and coupling patterns consistent with a 2,3-disubstituted pyridine ring. The amine protons generally appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum provides information on all carbon atoms in the molecule. The difluoromethyl carbon is a key indicator, appearing as a triplet in the proton-decoupled spectrum due to one-bond coupling with the two fluorine atoms (¹JC-F). wikipedia.org The chemical shifts of the pyridine ring carbons are influenced by the electron-withdrawing difluoromethyl group and the electron-donating amine group.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is an indispensable tool. nih.govchemrxiv.org The spectrum for this compound is expected to show a single signal for the two equivalent fluorine atoms of the CHF₂ group. This signal will appear as a doublet due to coupling with the single proton of the difluoromethyl group (²JF-H). The chemical shift is characteristic for difluoromethyl groups attached to an aromatic ring.

Table 1: Predicted NMR Data for this compound Note: Specific experimental values are not publicly available. These predictions are based on typical values for structurally related compounds.

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
¹H
H (CHF₂)6.5 - 7.5Triplet (t)²JH-F ≈ 50-60
NH₂4.5 - 5.5Broad Singlet (br s)-
Pyridine-H6.5 - 8.5Multiplets (m)Various
¹³C
C (CHF₂)110 - 120Triplet (t)¹JC-F ≈ 235-245
Pyridine-C110 - 160Singlets/DoubletsC-F and C-H couplings
¹⁹F
F (CHF₂)-90 to -120Doublet (d)²JF-H ≈ 50-60

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain insight into its structure through fragmentation analysis. The nominal molecular weight of the compound is 144.12 g/mol . myskinrecipes.com In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be observed at m/z 144. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition (C₆H₆F₂N₂). myskinrecipes.com Common fragmentation pathways for such compounds may include the loss of fluorine (M-19) or the entire difluoromethyl group (M-51).

Table 2: Expected Mass Spectrometry Data for this compound

IonFormulaPredicted m/zDescription
[M+H]⁺[C₆H₇F₂N₂]⁺145.0575Protonated molecule (in ESI, CI)
[M]⁺[C₆H₆F₂N₂]⁺144.0499Molecular ion (in EI)
[M-F]⁺[C₆H₆FN₂]⁺125.0519Loss of a fluorine atom
[M-CHF₂]⁺[C₅H₅N₂]⁺93.0453Loss of the difluoromethyl group

Chromatographic Techniques

Chromatographic methods are essential for separating this compound from impurities and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound. A reversed-phase method is typically employed. Due to the basic nature of the amine and pyridine nitrogen atoms, a mobile phase with an acidic modifier like formic acid or trifluoroacetic acid is often used to ensure good peak shape by protonating the analyte.

Table 3: General HPLC Method for this compound Note: This is a representative method; actual conditions may require optimization.

ParameterCondition
Column C18 or C8, 250 x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol
Elution Gradient or Isocratic
Flow Rate 1.0 mL/min
Detection UV at ~270 nm
Temperature Ambient or 25-40 °C

For higher resolution, faster analysis times, and enhanced sensitivity, especially in complex matrices, Ultra-High Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice. mdpi.comnih.gov This technique combines the superior separation power of UHPLC with the specificity and sensitivity of mass spectrometry, allowing for trace-level detection and quantification. The mass spectrometer can be operated in selected ion monitoring (SIM) mode to look for the molecular ion, or in multiple reaction monitoring (MRM) mode for enhanced selectivity by tracking a specific fragmentation of the parent ion.

Crystallography

While no publicly available crystal structure for this compound has been reported, this technique remains the definitive method for determining the solid-state structure of a molecule. Should single crystals be obtained, X-ray crystallography would provide precise data on bond lengths, bond angles, and the three-dimensional arrangement of the molecules in the crystal lattice. nih.govmdpi.com This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding involving the amine group and the pyridine nitrogen.

Single Crystal X-ray Diffraction (ScXRD)

For a novel compound such as this compound, obtaining a single crystal suitable for ScXRD would be a primary goal after its synthesis and purification. The resulting data would confirm the connectivity of the atoms and provide precise measurements of the pyridine ring, the difluoromethyl group, and the amine substituent. Furthermore, the analysis would reveal intermolecular interactions, such as hydrogen bonding, which dictate how the molecules pack in the crystal lattice. rigaku.com

Hypothetical ScXRD Data for this compound:

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.543
b (Å) 10.211
c (Å) 9.782
α (°) 90
β (°) 105.3
γ (°) 90
Volume (ų) 823.4
Z 4

Note: The data in this table is hypothetical and for illustrative purposes only.

Bioanalytical Methods

Bioanalytical methods are crucial for understanding the biological activity of a compound. These assays can determine if a compound interacts with a specific biological target, such as a protein or enzyme, and can quantify the effects of this interaction within a cellular context.

Time-Resolved FRET (TR-FRET) Displacement Assays

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive and robust biochemical assay used extensively in drug discovery for high-throughput screening of compound libraries. poly-dtech.combmglabtech.comnih.gov The technique is based on the transfer of energy between a donor fluorophore (typically a lanthanide) and an acceptor fluorophore when they are in close proximity. researchgate.netbpsbioscience.com The use of a long-lifetime lanthanide donor allows for a time-delayed measurement, which significantly reduces background fluorescence and increases the signal-to-noise ratio. bmglabtech.com

In a displacement assay format, TR-FRET can be used to identify and characterize compounds that bind to a specific target protein. For instance, if this compound were being investigated as a potential inhibitor of a protein kinase, a TR-FRET displacement assay could be employed. In this setup, the kinase would be labeled with the donor fluorophore, and a known fluorescent ligand (tracer) that binds to the active site would be labeled with the acceptor. When the tracer is bound to the kinase, a high FRET signal is produced. If this compound binds to the same site, it will displace the tracer, leading to a decrease in the FRET signal. The concentration-dependent decrease in the FRET signal can then be used to determine the binding affinity (e.g., IC₅₀) of the compound.

Hypothetical TR-FRET Displacement Assay Data for this compound:

Compound Concentration (nM)TR-FRET Signal (Arbitrary Units)% Inhibition
0.198501.5
195204.8
10789021.1
100512048.8
1000234076.6
1000085091.5

Note: The data in this table is hypothetical and for illustrative purposes only.

In-Cell Western Assays

The In-Cell Western (ICW) assay, also known as a cytoblot or In-Cell ELISA, is a quantitative immunofluorescence technique performed in multi-well plates. rockland.comlicorbio.com This method allows for the measurement of protein expression levels and post-translational modifications (such as phosphorylation) directly within fixed and permeabilized cells. licorbio.comcellsignal.com The main advantage of the ICW assay is its high-throughput nature and the ability to normalize the target protein signal to the total cell number in each well, providing accurate and reproducible quantification. cellsignal.comnih.gov

If this compound were being studied for its effect on a cellular signaling pathway, an In-Cell Western assay could be used to measure the phosphorylation status of a key protein in that pathway. For example, cells could be treated with various concentrations of the compound, then fixed, permeabilized, and incubated with a primary antibody specific for the phosphorylated protein and another primary antibody for a housekeeping protein (for normalization). Fluorescently labeled secondary antibodies are then used for detection. rockland.comlicorbio.com The fluorescent signals are quantified using an imaging system, allowing for the determination of the compound's effect on protein phosphorylation.

Hypothetical In-Cell Western Assay Data for this compound:

TreatmentTarget Protein Signal (Phospho-Protein)Normalization Signal (Total Protein)Normalized Response
Vehicle8500120000.71
Compound (1 µM) 6200118000.53
Compound (10 µM) 3100121000.26
Compound (100 µM) 1500119500.13

Note: The data in this table is hypothetical and for illustrative purposes only.

Parallel Reaction Monitoring (PRM)

Parallel Reaction Monitoring (PRM) is a targeted mass spectrometry technique that offers high sensitivity and specificity for the quantification of proteins and their post-translational modifications. creative-proteomics.commetwarebio.comnih.gov Unlike traditional shotgun proteomics, PRM focuses on a predefined list of target peptides. creative-proteomics.com In a PRM experiment, a quadrupole mass analyzer isolates a specific precursor ion (a peptide of interest), which is then fragmented. All of the resulting fragment ions are then detected in a high-resolution mass analyzer, such as an Orbitrap. metwarebio.commtoz-biolabs.com This parallel detection of all fragment ions provides a high degree of specificity and confidence in the identification and quantification of the target peptide. nih.govucsf.edu

In the context of studying the effects of this compound, PRM could be used to precisely quantify changes in the abundance of specific proteins in a biological sample after treatment with the compound. For instance, if in vitro studies suggested that the compound targets a particular enzyme, PRM could be used to measure the levels of that enzyme and related pathway proteins in cell lysates or tissue samples. This targeted approach allows for accurate and reproducible quantification, even for low-abundance proteins. mtoz-biolabs.com

Hypothetical PRM Data for a Target Protein after Treatment with this compound:

Peptide SequenceTreatmentPeak AreaFold Change
VGAHAGEYGAEALER Vehicle1.25E+071.00
Compound 5.80E+060.46
TPEYVATRWYRAPEIM Vehicle8.90E+061.00
Compound 3.95E+060.44
LGEHNIDVLEGNEQFINAAK Vehicle2.10E+071.00
Compound 9.75E+060.46

Note: The data in this table is hypothetical and for illustrative purposes only.

Future Directions and Emerging Research Areas

Novel Synthetic Methodologies

The synthesis of fluorinated organic compounds is undergoing a paradigm shift, moving away from harsh, traditional methods toward greener and more efficient technologies. dovepress.com This evolution is driven by the need for sustainable practices in the pharmaceutical and agrochemical industries, where pyridine (B92270) derivatives are crucial building blocks. nih.govuni-muenster.de

Modern organic synthesis is increasingly focused on developing environmentally friendly protocols by embracing the principles of green chemistry. preprints.org Significant progress has been made in developing fluorination and perfluoroalkylation reactions that are more general, selective, and environmentally sound than traditional methods. dovepress.com Historically, methods like the Swarts reaction, which uses hazardous reagents like antimony trifluoride (SbF₃) and hydrogen fluoride (B91410) (HF), were common but generated significant hazardous waste. dovepress.com The development of new and improved pharmaceuticals often comes with a substantial environmental cost, prompting a search for greener alternatives at every stage of the drug discovery process. nih.gov

A key area of development is microwave-assisted organic synthesis, which is recognized as a green chemistry tool. nih.gov For instance, a one-pot, four-component reaction to produce novel pyridine derivatives has been developed using microwave irradiation. nih.gov This method offers significant advantages over conventional heating, including dramatically reduced reaction times (from hours to minutes) and improved yields. nih.gov

EntryProductMethodTimeYield (%)
15aMicrowave3 min94%
25aConventional5 h75%
35bMicrowave2 min91%
45bConventional4 h70%
55cMicrowave4 min92%
65cConventional6 h72%

This table compares the efficiency of microwave-assisted synthesis versus conventional heating for the preparation of pyridine derivatives, demonstrating the green advantages of the former. Data sourced from nih.gov.

Another green approach involves designing scalable and economical syntheses that avoid harsh reagents. For the related compound 4-(difluoromethyl)pyridin-2-amine (B599231), a five-step, two-pot procedure was developed that starts from commercially available 2,2-difluoroacetic anhydride, thereby avoiding the use of dangerous fluorinating agents and high-pressure sealed vessels. acs.org Furthermore, the use of modified supramolecular hosts like cyclodextrins as solid-based green catalysts represents a promising strategy for synthesizing medicinally relevant heterocyclic structures under milder, often solvent-free, conditions. preprints.org

Flow chemistry has emerged as a powerful technology for chemical synthesis, offering enhanced safety, scalability, and efficiency, particularly for reactions involving hazardous materials or unstable intermediates. nih.govacs.org This is highly relevant for fluorination chemistry, where reagents can be toxic and reactions highly energetic. nih.gov A scalable and safe electrochemical fluorination protocol has been developed using a flow system. nih.gov This method generates transient (difluoroiodo)arene intermediates in situ, which are used immediately in downstream reactions, thus avoiding the isolation of these toxic and unstable compounds. nih.gov This approach allows for high productivity and significantly reduces the hazards associated with using reagents like hydrofluoric acid. nih.gov

The application of flow chemistry is particularly advantageous for the multi-step synthesis of active pharmaceutical ingredients (APIs). acs.org It allows for the "telescoping" of reaction sequences, where the crude output from one reactor is fed directly into the next, eliminating the need for isolation and purification of intermediates. acs.org For example, a "catch-react-release" strategy has been employed in a flow system for the synthesis of 2-aminopyrimidine (B69317) derivatives, which are structurally related to 3-(Difluoromethyl)pyridin-2-amine. uc.pt This method involves immobilizing a reagent on a solid support, which then undergoes sequential reactions within the flow reactor, overcoming problems associated with the low solubility of intermediates and allowing for in-line purification. uc.pt

Advanced Derivatization Strategies

The difluoromethyl group is a key pharmacophore that can significantly alter the properties of bioactive molecules. uni-muenster.de Therefore, advanced methods for incorporating this group and for further modifying the resulting structures are critical for drug discovery.

The precise placement of a difluoromethyl group within a molecule is crucial for its ultimate biological activity. uni-muenster.de A significant challenge in synthetic chemistry has been the regioselective difluoromethylation of pyridine rings. chemeurope.com Recently, a novel strategy was developed that allows for the precise, site-selective introduction of a difluoromethyl group at either the meta- or para-positions of a pyridine ring. uni-muenster.dechemeurope.com This method is particularly valuable because it can be used for the late-stage functionalization of complex, pyridine-containing drugs. uni-muenster.de This allows chemists to modify existing complex molecules to create new analogues for testing, rather than having to rebuild them from scratch. uni-muenster.de The process is practical and uses inexpensive, commercially available reagents, making it highly relevant for applications in the pharmaceutical and agrochemical industries. uni-muenster.de

Fluorinated compounds like this compound are themselves valuable building blocks for the synthesis of more complex molecules. chemscene.com Chemical synthesis often involves converting simpler substances into more elaborate compounds through controlled reactions. chemscene.com An efficient method for creating 4-trifluoromethyl 2-pyridones, for example, involves the reaction of cyclic 1,3-diones with ethyl 4,4,4-trifluoroacetoacetate. rsc.org This demonstrates how a fluorinated starting material can be used to construct different heterocyclic systems.

Furthermore, advanced derivatization can lead to the formation of unusual and complex molecular architectures. In a study on related 3-aminothieno[2,3-b]pyridine-2-carboxamides, treatment with a simple oxidizing agent (commercial bleach) led to an unexpected oxidative dimerization. acs.org This reaction resulted in the formation of complex polyheterocyclic structures in a highly stereoselective manner, demonstrating how a relatively simple building block can be transformed into a much more complex ensemble with unique three-dimensional properties. acs.org

Expanded Biological Applications

The derivatization of the this compound scaffold is a key strategy for discovering new biological activities. The new, complex polyheterocyclic compounds generated from the oxidative dimerization of related aminothieno[2,3-b]pyridines were subjected to in silico analysis to predict their biological potential. acs.org The preliminary results from these computational experiments indicated that the newly synthesized compounds are promising candidates for further investigation as potential inhibitors of two important therapeutic targets: acetylcholinesterase and the proto-oncogene tyrosine-protein kinase (Src). acs.org This highlights how advanced derivatization strategies can unlock novel biological applications for this class of compounds.

Exploration in Additional Therapeutic Areas

The primary focus for inhibitors derived from the this compound structure has been oncology, due to their potent activity against the PI3K/mTOR signaling pathway, which is commonly overactivated in various cancers. nih.govacs.orgresearchgate.net The compound (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), for instance, has been developed as a therapeutic agent in oncology based on its ability to prevent cancer cell growth. nih.gov Similarly, PQR514, which features a related 4-(difluoromethyl)pyrimidin-2-amine (B6150705) moiety, is also being developed as a novel anticancer agent. acs.orgresearchgate.net

While cancer remains the principal therapeutic area, the fundamental role of the PI3K/mTOR pathway in cellular processes suggests potential applications in other diseases. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various pathological conditions beyond cancer. acs.orgresearchgate.net Future research may explore the utility of this compound derivatives in areas such as:

Neurodegenerative Diseases: The PI3K/mTOR pathway is involved in neuronal survival, plasticity, and autophagy. Its modulation could offer therapeutic benefits in conditions like Alzheimer's or Parkinson's disease. The demonstrated brain penetrability of certain derivatives like PQR530 makes this an especially intriguing avenue for exploration. nih.gov

Immunological and Inflammatory Disorders: Given the role of PI3K isoforms (particularly p110δ and p110γ) in immune cell function, inhibitors based on this scaffold could be investigated for treating autoimmune diseases or chronic inflammatory conditions.

Metabolic Disorders: The PI3K/mTOR pathway is a central regulator of metabolism. Inhibitors targeting this pathway are known to trigger rapid changes in insulin (B600854) and glucose plasma levels, indicating a powerful effect on metabolic processes. researchgate.net This suggests a potential, albeit complex, therapeutic application in metabolic diseases like diabetes, which would require careful balancing of efficacy and on-target metabolic effects.

Development of Multi-Target Kinase Inhibitors

A significant direction in the development of compounds based on the this compound core is the creation of multi-target kinase inhibitors. This strategy is advantageous for treating complex diseases like cancer, where multiple signaling pathways can contribute to growth and resistance. By hitting more than one target, these inhibitors can achieve higher efficacy and potentially overcome resistance mechanisms that arise from the activation of alternative pathways. researchgate.netnih.gov

The design of derivatives of this compound has successfully yielded potent dual or multi-kinase inhibitors. A prime example is PQR530, which was engineered as a potent, ATP-competitive dual inhibitor of Class I PI3K and mTOR kinases. nih.govacs.org Its predecessor, PQR309, also targets the PI3K/mTOR axis. researchgate.net The development of PQR514 further illustrates this approach; while it is a potent pan-PI3K inhibitor, it also demonstrates significant affinity for mTOR. acs.org

This multi-targeting is achieved through careful structure-activity relationship (SAR) studies, optimizing the molecule to fit into the ATP-binding sites of different but related kinases. The difluoromethyl group itself is considered a versatile feature in kinase inhibitor design, allowing for the fine-tuning of compound properties. researchgate.net Molecular docking studies have confirmed that the aminopyridine portion of these molecules forms crucial hydrogen bonds within the kinase hinge region, anchoring the inhibitor and enabling its dual activity. researchgate.net

Inhibitory Activity of this compound Derivatives
CompoundTarget Kinase(s)Key Research Finding
PQR530PI3K (Class I), mTORA potent, orally bioavailable, and brain-penetrable dual inhibitor developed as a clinical candidate in oncology. nih.govacs.org
PQR514pan-PI3K, mTORA potent pan-PI3K inhibitor with good affinity for mTOR, optimized for treating systemic tumors with minimal brain penetration. acs.orgresearchgate.net
PQR309PI3K, mTORA phase-II clinical compound that served as a precursor to more optimized derivatives like PQR514. acs.org

Computational Drug Design and De Novo Design

Computational methods are integral to the discovery and optimization of novel inhibitors based on the this compound scaffold. These in silico techniques accelerate the drug design process, reduce costs, and improve the quality of candidate molecules. researchgate.net

Integration of Artificial Intelligence and Machine Learning

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by processing vast datasets to identify promising new drug candidates and optimize their properties. drughunter.comnih.gov For compounds related to this compound, AI/ML can be applied in several critical areas:

Virtual Screening: AI models can screen massive virtual libraries of compounds to identify molecules that are likely to bind to specific kinase targets like PI3K or mTOR. nih.gov Techniques like deep learning can predict binding affinity with increasing accuracy, prioritizing which novel derivatives of this compound should be synthesized and tested. nih.gov

De Novo Design: Instead of just screening existing molecules, AI algorithms can design entirely new molecules from scratch. By learning the chemical rules and spatial requirements for binding to a target like PI3K, these models can generate novel structures built around the this compound core, optimized for potency and selectivity.

Target Identification and Validation: AI can analyze complex biological data from genomics and proteomics to identify and validate new therapeutic targets for which inhibitors based on this scaffold might be effective. youtube.com

Molecular docking simulations, a key computational tool, have already been used to understand how compounds like PQR530 interact with the PI3Kα and mTOR active sites. researchgate.net AI can further enhance these simulations by improving scoring functions and predicting binding poses with greater accuracy, ultimately speeding up the design-test-learn cycle. youtube.com

Predictive Modeling for ADME Properties

A major cause of failure in drug development is unfavorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.gov Predictive computational models are now essential tools for weeding out compounds with poor ADME profiles early in the discovery process. researchgate.net The development of derivatives of this compound has relied on optimizing these pharmacokinetic properties.

For example, PQR530 was specifically highlighted for its good oral bioavailability and excellent brain penetration, properties that were crucial for its selection as a clinical candidate. nih.gov In contrast, PQR514 was developed to have a favorable pharmacokinetic profile with minimal brain penetration, making it a more suitable candidate for systemic tumors outside the central nervous system. acs.orgresearchgate.net

These distinct profiles are achieved by using predictive ADME models during the design phase. These models, often built with machine learning algorithms, use the chemical structure of a compound to predict properties such as: researchgate.netnih.gov

Aqueous solubility

Cell permeability

Plasma protein binding

Metabolic stability (e.g., interaction with Cytochrome P450 enzymes)

Brain-blood barrier penetration

By integrating these predictive models, chemists can modify the this compound scaffold—for instance, by adding or changing groups like the morpholine (B109124) moieties seen in PQR530—to fine-tune the ADME profile for a specific therapeutic purpose. nih.gov

Application of Predictive ADME Modeling
ADME PropertyModeling GoalExample Application
Oral BioavailabilityEnsure sufficient drug absorption after oral administration.Designing PQR530 to be orally active for convenient patient use. nih.gov
Brain PenetrationModulate passage across the blood-brain barrier.Achieving high brain penetration for PQR530 (for brain tumors) and minimal penetration for PQR514 (for systemic tumors). nih.govacs.org
Metabolic StabilityPredict and minimize rapid breakdown by liver enzymes (e.g., CYPs).Testing PQR514 against P450 isoforms to ensure it is not a potent inhibitor, reducing the risk of drug-drug interactions. researchgate.net
SelectivityMinimize off-target effects by predicting binding to a wide panel of kinases and receptors.Screening PQR530 against a large panel of kinases and other enzymes to confirm its high selectivity for PI3K/mTOR. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(difluoromethyl)pyridin-2-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution of pentafluoropyridine. For example, reacting pentafluoropyridine with sodium azide followed by methyl-group introduction under controlled conditions (e.g., anhydrous K₂CO₃ in DMF at 130–140°C) . Optimizing stoichiometry, temperature, and catalysts (e.g., Pd-based catalysts for coupling reactions) is critical. Industrial-scale synthesis emphasizes fluorination techniques to enhance efficiency .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use NMR (¹H/¹⁹F) to confirm substitution patterns and purity. X-ray crystallography (as in ) resolves stereoelectronic effects of the difluoromethyl group. Computational methods (DFT) predict reactivity, while HPLC/MS ensures purity (>95%) .

Q. What reaction mechanisms are relevant for modifying the pyridine ring of this compound?

  • Methodological Answer : The fluorine atoms undergo nucleophilic substitution (e.g., with amines or alkoxides). Coupling reactions (Suzuki-Miyaura) introduce aryl/heteroaryl groups at specific positions. Redox reactions (e.g., oxidation of the amine group) require careful pH control to avoid decomposition .

Advanced Research Questions

Q. How does this compound interact with biological targets such as mTOR, and what assays validate its inhibitory activity?

  • Methodological Answer : As a core structure in mTOR inhibitors (e.g., PQR620), it binds to the ATP-binding pocket. Use kinase inhibition assays (IC₅₀ determination) and cellular proliferation tests (e.g., in cancer cell lines). Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity .

Q. What strategies address contradictory data in SAR studies of fluorinated pyridine derivatives?

  • Methodological Answer : Discrepancies may arise from fluorine’s stereoelectronic effects ( ). Standardize assay conditions (pH, temperature) and validate results across multiple models (in vitro/in vivo). Use meta-analysis to reconcile differences in bioavailability or potency .

Q. How can researchers optimize the pharmacokinetics of this compound derivatives?

  • Methodological Answer : Modify substituents to enhance solubility (e.g., PEGylation) or reduce metabolic degradation. In silico ADMET models predict absorption, while in vivo studies in rodents assess half-life and tissue distribution. Prodrug strategies (e.g., phosphate esters) improve oral bioavailability .

Q. What analytical techniques resolve challenges in detecting byproducts during large-scale synthesis?

  • Methodological Answer : Use GC-MS or LC-QTOF to identify trace impurities. Process analytical technology (PAT) monitors reactions in real-time. Recrystallization (e.g., from methanol/water) or column chromatography (silica gel, CH₂Cl₂ eluent) removes byproducts .

Data Analysis & Experimental Design

Q. How should researchers design experiments to evaluate environmental stability (e.g., pH, temperature) of this compound?

  • Methodological Answer : Conduct accelerated stability studies under varied pH (2–10), temperatures (4–60°C), and light exposure. Use HPLC to quantify degradation products. Statistical tools (ANOVA) identify significant factors affecting stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.